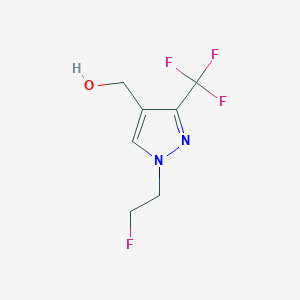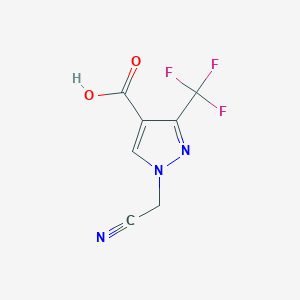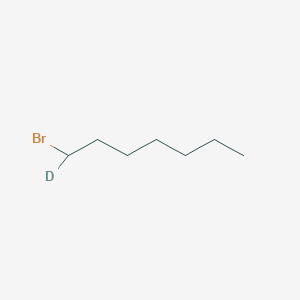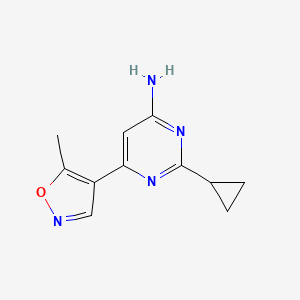
1-(2-氟乙基)-3-(噻吩-2-基)-1H-吡唑-4-羧酸
描述
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, also known as FTPCA, is an organic compound that is used in a variety of scientific research applications. FTPCA is a synthetic molecule that is composed of two carbon atoms, two nitrogen atoms, one sulfur atom, one hydrogen atom, and one fluorine atom. FTPCA has been studied extensively for its potential applications in biochemistry, physiology, and pharmacology.
科学研究应用
合成和表征
- 对吡唑衍生物的研究,包括具有氟苯基和噻吩基基团的衍生物,重点介绍了此类化合物的合成和晶体结构。这些研究涉及在脂肪酸存在下将查耳酮与水合肼缩合,从而制备出吡唑与氟代环之间的二面角明确的吡唑化合物,表明特定的分子构象和化学相互作用的可能性 (Loh et al., 2013)。
抗菌和抗抑郁活性
- 已经研究了源自杂芳基吡唑衍生物(包括噻吩-2-基)的席夫碱的抗菌活性。这些化合物对各种细菌和真菌表现出选择性活性,具体取决于席夫碱部分。这项研究表明在开发新的抗菌剂方面具有潜在的应用 (Hamed et al., 2020)。
- 此外,已经合成了某些噻吩-2-基吡唑啉衍生物,并显示出具有抗抑郁活性。这些化合物通过行为和临床前测试进行评估,表明它们作为抑郁症治疗剂的潜力 (Mathew et al., 2014)。
化学功能化和应用
- 吡唑衍生物的功能化反应已得到广泛研究,重点介绍了生成结构多样的化合物的各种方法。这些反应包括脱羧氟化,这与将氟原子引入杂芳族化合物有关,在医药化学和材料科学中可能很有用 (Yuan et al., 2017)。
- 吡唑衍生物也因其作为大麻素受体配体的潜力而受到研究,表明在药理学和神经化学中的应用。这些化合物的合成和评估揭示了它们对 CB1 受体的亲和力,这对于开发新的治疗剂具有重要意义 (Altomonte et al., 2015)。
属性
IUPAC Name |
1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c11-3-4-13-6-7(10(14)15)9(12-13)8-2-1-5-16-8/h1-2,5-6H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDDUYCDUWOAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1482427.png)
![6-[(3-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482428.png)

![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)



![2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482438.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1482439.png)

